molecular formula C17H19NO4 B12410062 Fenoxycarb-13C6

Fenoxycarb-13C6

Cat. No.: B12410062
M. Wt: 307.29 g/mol
InChI Key: HJUFTIJOISQSKQ-GPRCWHICSA-N
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Preparation Methods

The synthesis of Fenoxycarb-13C6 involves the incorporation of carbon-13 isotopes into the fenoxycarb molecule. This process typically requires specialized reagents and conditions to ensure the stable incorporation of the isotopes. The industrial production of this compound follows similar synthetic routes as fenoxycarb but with the addition of carbon-13 labeled precursors . The exact synthetic routes and reaction conditions are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Fenoxycarb-13C6, like its unlabeled counterpart, undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of fenoxycarb can lead to the formation of phenolic compounds, while reduction can yield amine derivatives .

Mechanism of Action

Fenoxycarb-13C6 exerts its effects by mimicking the action of natural juvenile hormones in insects. It binds to juvenile hormone receptors, disrupting the normal hormonal balance and preventing the insects from reaching maturity . This leads to the inhibition of metamorphosis and reproduction, effectively controlling insect populations. The molecular targets involved include juvenile hormone receptors and associated signaling pathways.

Comparison with Similar Compounds

Fenoxycarb-13C6 is unique due to its stable isotope labeling, which allows for detailed studies that are not possible with unlabeled compounds. Similar compounds include other juvenile hormone analogs like methoprene and pyriproxyfen. While these compounds also act as juvenile hormone agonists, this compound’s isotope labeling provides additional insights into its pharmacokinetics and metabolic profiles.

Properties

Molecular Formula

C17H19NO4

Molecular Weight

307.29 g/mol

IUPAC Name

ethyl N-[2-[4-((1,2,3,4,5,6-13C6)cyclohexatrienyloxy)phenoxy]ethyl]carbamate

InChI

InChI=1S/C17H19NO4/c1-2-20-17(19)18-12-13-21-14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19)/i3+1,4+1,5+1,6+1,7+1,15+1

InChI Key

HJUFTIJOISQSKQ-GPRCWHICSA-N

Isomeric SMILES

CCOC(=O)NCCOC1=CC=C(C=C1)O[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2

Canonical SMILES

CCOC(=O)NCCOC1=CC=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

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